2-碘甲基-1-甲基-吡咯烷 盐酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is a chemical compound with diverse applications in various scientific experiments. It belongs to the class of pyrrolidine alkaloids, which are nitrogen-containing compounds produced by a large variety of organisms . These alkaloids have been shown to possess several important biological activities .

Synthesis Analysis

The synthesis of pyrrolidine alkaloids and their derivatives has been a subject of interest in various studies . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

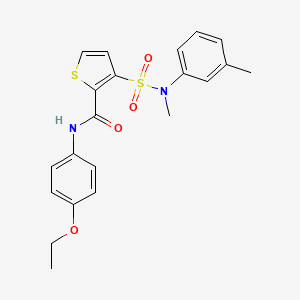

The molecular formula of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is C6H13I2N . Pyrrolidine alkaloids possess a five-membered nitrogen-containing ring . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects .Chemical Reactions Analysis

Pyrrolidine alkaloids and their derivatives have been shown to possess significant anti-bacterial activity . The combination of different pharmacophores in a pyrrolidine ring system has led to more active compounds .Physical And Chemical Properties Analysis

The molecular weight of 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is 352.986. More detailed physical and chemical properties such as melting point, boiling point, and density are not available in the retrieved sources.科学研究应用

Pharmacotherapy

Pyrrolidine alkaloids, which include “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have shown promise in pharmacotherapy . They have been found to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Synthesis of Azetidines and Pyrrolidines

The compound is used in the synthesis of azetidines and pyrrolidines . The iodocyclisation of homoallylamines at room temperature delivers functionalised 2-(iodomethyl)azetidine derivatives in high yield . Increasing the reaction temperature switches the reaction outcome to realize the stereoselective formation of functionalised 3-iodopyrrolidine derivatives .

Drug Discovery and Development

Pyrrolidine alkaloids, including “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, are considered important secondary metabolites that can be employed in traditional and modern medicine, or used as leads for drug discovery and development .

Antitumor Activity

Some pyrrolidine alkaloids have shown potent antitumor activity close to or better than the standard drug (doxorubicin) in different cancer cell lines .

Inhibition of Norovirus RNA-dependent RNA Polymerase

Pyrrolo[2,1-f][1,2,4]triazine derivatives, which can be synthesized from pyrrolidine alkaloids, have been found to inhibit human norovirus RNA-dependent RNA polymerase .

Zebrafish Embryo Assay

Azetidine derivatives, which can be synthesized from “2-Iodomethyl-1-methyl-pyrrolidine hydroiodide”, have been probed in a zebrafish embryo developmental assay to detect potential biological effects through the analysis of morphology and motility behavior phenotypes .

作用机制

Pyrrolidine alkaloids exhibit a wide range of pharmacological activities including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . Some alkaloids have been identified to exert toxic effects on the animal organs .

安全和危害

While specific safety and hazard information for 2-Iodomethyl-1-methyl-pyrrolidine hydroiodide is not available, it’s important to note that some pyrrolidine alkaloids have been identified to exert toxic effects on the animal organs . For example, certain alkaloids are known to cause renal injuries and neurotoxicity in experimental animals .

属性

IUPAC Name |

2-(iodomethyl)-1-methylpyrrolidine;hydroiodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12IN.HI/c1-8-4-2-3-6(8)5-7;/h6H,2-5H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVLGJJARBDYQBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC1CI.I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13I2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.98 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodomethyl-1-methyl-pyrrolidine hydroiodide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-Fluorophenyl)-4-hydrazinylthieno[3,2-d]pyrimidine](/img/structure/B2798432.png)

![3-bromo-6-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2798436.png)

![3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B2798442.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-(3-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2798443.png)

![4-chloro-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2798445.png)

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-methylamine](/img/structure/B2798446.png)

![1-[(2-chlorophenyl)methyl]-N-cyclopropyl-5-oxopyrrolidine-2-carboxamide](/img/structure/B2798451.png)

![2-(4-((3,4-dimethylphenyl)sulfonyl)piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2798452.png)

![N-(naphthalen-1-yl)-2-((4-oxo-3-phenyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2798453.png)